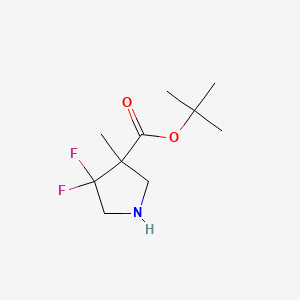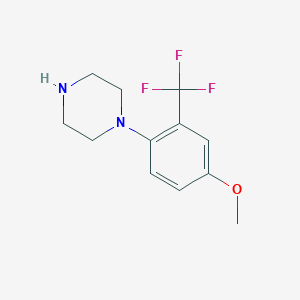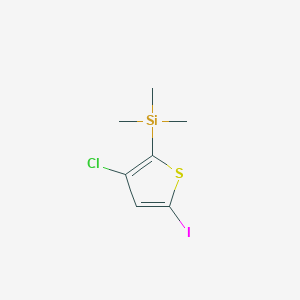![molecular formula C7H12ClNO3 B15308366 4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B15308366.png)
4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-oxabicyclo[311]heptane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride typically involves the formation of the oxabicyclo ring system followed by the introduction of the amino and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxabicyclo structure. The amino group can be introduced through nucleophilic substitution reactions, while the carboxylic acid group can be formed through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures and pressures to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Applications De Recherche Scientifique
4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bicyclic structures with amino and carboxylic acid groups, such as:
- 2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid
- 4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Uniqueness
4-Amino-2-oxabicyclo[311]heptane-1-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and the presence of the oxabicyclo ring system
Propriétés
Formule moléculaire |
C7H12ClNO3 |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c8-5-3-11-7(6(9)10)1-4(5)2-7;/h4-5H,1-3,8H2,(H,9,10);1H |
Clé InChI |
PHNXRLOHBLTWCU-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(OCC2N)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B15308295.png)
![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol](/img/structure/B15308308.png)
![Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid](/img/structure/B15308312.png)
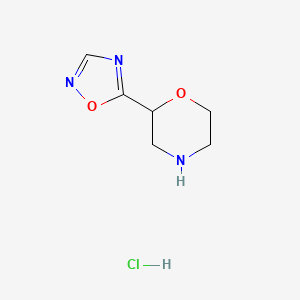
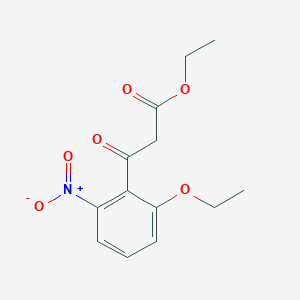

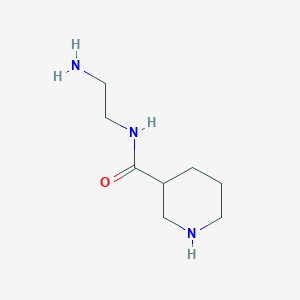
![1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene](/img/structure/B15308335.png)
